molecular formula C10H15NO2 B6209827 1,2-dimethyl-5-(propan-2-yl)-1H-pyrrole-3-carboxylic acid CAS No. 1512251-26-1

1,2-dimethyl-5-(propan-2-yl)-1H-pyrrole-3-carboxylic acid

Cat. No. B6209827
CAS RN: 1512251-26-1
M. Wt: 181.2
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

1,2-Dimethyl-5-(propan-2-yl)-1H-pyrrole-3-carboxylic acid, also known as DMPCA, is a synthetic organic compound with a wide range of applications in scientific research. DMPCA is a versatile molecule that can be used in a variety of experiments and research applications.

Scientific Research Applications

1,2-dimethyl-5-(propan-2-yl)-1H-pyrrole-3-carboxylic acid has a wide range of applications in scientific research. It is used as a reagent in organic synthesis, as a catalyst in the preparation of polymers, and as an inhibitor in the hydrolysis of esters. It is also used as a stabilizer in the synthesis of polymers and as a surfactant in the preparation of emulsions. Additionally, 1,2-dimethyl-5-(propan-2-yl)-1H-pyrrole-3-carboxylic acid has been used in the synthesis of organic compounds, such as pharmaceuticals and agrochemicals.

Mechanism of Action

1,2-dimethyl-5-(propan-2-yl)-1H-pyrrole-3-carboxylic acid is an organic compound that acts as an inhibitor in the hydrolysis of esters. It acts by blocking the reaction of the ester with water, thus preventing the hydrolysis of the ester. This inhibition allows for the synthesis of more complex molecules, such as pharmaceuticals and agrochemicals.
Biochemical and Physiological Effects
1,2-dimethyl-5-(propan-2-yl)-1H-pyrrole-3-carboxylic acid has been shown to have a number of biochemical and physiological effects. It has been found to be an effective inhibitor of the enzyme acetylcholinesterase, which is involved in the metabolism of acetylcholine. Additionally, 1,2-dimethyl-5-(propan-2-yl)-1H-pyrrole-3-carboxylic acid has been found to have antifungal and antibacterial properties, as well as anti-inflammatory and analgesic effects.

Advantages and Limitations for Lab Experiments

1,2-dimethyl-5-(propan-2-yl)-1H-pyrrole-3-carboxylic acid has a number of advantages when used in laboratory experiments. It is a relatively inexpensive compound, and it is easy to synthesize. Additionally, it is a stable compound that is not easily degraded by heat or light. However, 1,2-dimethyl-5-(propan-2-yl)-1H-pyrrole-3-carboxylic acid is toxic and can be an irritant if not handled properly. Therefore, it should be handled with care and caution.

Future Directions

There are a number of potential future directions for the use of 1,2-dimethyl-5-(propan-2-yl)-1H-pyrrole-3-carboxylic acid in scientific research. It could be used in the synthesis of new pharmaceuticals and agrochemicals, as well as in the development of new polymers and emulsions. Additionally, 1,2-dimethyl-5-(propan-2-yl)-1H-pyrrole-3-carboxylic acid could be used to study the mechanisms of action of other organic compounds, such as inhibitors and surfactants. Finally, 1,2-dimethyl-5-(propan-2-yl)-1H-pyrrole-3-carboxylic acid could be used in the development of new drugs, such as antifungal and antibacterial agents.

Synthesis Methods

1,2-dimethyl-5-(propan-2-yl)-1H-pyrrole-3-carboxylic acid can be synthesized in a two-step process. The first step involves the reaction of 2-bromopropionic acid with 1,2-dimethylpyrrole in the presence of an alkali. The resulting product is then treated with acetic anhydride to give the desired product, 1,2-dimethyl-5-(propan-2-yl)-1H-pyrrole-3-carboxylic acid.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1,2-dimethyl-5-(propan-2-yl)-1H-pyrrole-3-carboxylic acid involves the reaction of 2,4-pentanedione with ethyl acetoacetate to form 4,6-dimethyl-3-oxoheptanoic acid. This intermediate is then reacted with methylamine to form 1,2-dimethyl-5-(methylamino)-1H-pyrrole-3-carboxylic acid, which is subsequently converted to the desired product through a series of reactions involving isopropylmagnesium bromide and acetic anhydride.", "Starting Materials": ["2,4-pentanedione", "ethyl acetoacetate", "methylamine", "isopropylmagnesium bromide", "acetic anhydride"], "Reaction": ["Step 1: React 2,4-pentanedione with ethyl acetoacetate in the presence of a base to form 4,6-dimethyl-3-oxoheptanoic acid.", "Step 2: React 4,6-dimethyl-3-oxoheptanoic acid with methylamine to form 1,2-dimethyl-5-(methylamino)-1H-pyrrole-3-carboxylic acid.", "Step 3: React 1,2-dimethyl-5-(methylamino)-1H-pyrrole-3-carboxylic acid with isopropylmagnesium bromide to form the corresponding Grignard reagent.", "Step 4: React the Grignard reagent with acetic anhydride to form the desired product, 1,2-dimethyl-5-(propan-2-yl)-1H-pyrrole-3-carboxylic acid."] }

CAS RN

1512251-26-1

Product Name

1,2-dimethyl-5-(propan-2-yl)-1H-pyrrole-3-carboxylic acid

Molecular Formula

C10H15NO2

Molecular Weight

181.2

Purity

95

Origin of Product

United States

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